2-[(2,5-Dimethylbenzenesulfonyl)oxy]benzoic acid
Description
2-[(2,5-Dimethylbenzenesulfonyl)oxy]benzoic acid is an organic compound with the molecular formula C15H14O5S and a molecular weight of 306.33 g/mol. This compound is characterized by the presence of a benzoic acid moiety substituted with a 2,5-dimethylbenzenesulfonyl group, making it a sulfonate ester derivative of benzoic acid.
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)sulfonyloxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5S/c1-10-7-8-11(2)14(9-10)21(18,19)20-13-6-4-3-5-12(13)15(16)17/h3-9H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCZRRCHKZJLIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)OC2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(2,5-Dimethylbenzenesulfonyl)oxy]benzoic acid typically involves the reaction of 2-hydroxybenzoic acid with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
2-[(2,5-Dimethylbenzenesulfonyl)oxy]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl group can be replaced by nucleophiles such as amines or alcohols under basic conditions, leading to the formation of sulfonamide or sulfonate ester derivatives.
Hydrolysis: In the presence of aqueous acid or base, the sulfonyl ester bond can be cleaved, yielding 2-hydroxybenzoic acid and 2,5-dimethylbenzenesulfonic acid.
Oxidation and Reduction: The compound can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives, depending on the reagents and conditions used.
Common reagents for these reactions include sodium hydroxide, hydrochloric acid, hydrogen peroxide, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
2-[(2,5-Dimethylbenzenesulfonyl)oxy]benzoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonate esters and sulfonamides, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate the role of sulfonate esters in enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and as a stabilizer in polymer manufacturing.
Mechanism of Action
The mechanism of action of 2-[(2,5-Dimethylbenzenesulfonyl)oxy]benzoic acid involves its ability to act as a sulfonate ester, which can modify proteins and enzymes by forming covalent bonds with nucleophilic residues such as serine, threonine, or cysteine. This modification can inhibit enzyme activity or alter protein function, making it useful in biochemical studies and drug development .
Comparison with Similar Compounds
2-[(2,5-Dimethylbenzenesulfonyl)oxy]benzoic acid can be compared with other sulfonate esters and benzoic acid derivatives:
2-[(4-Methylbenzenesulfonyl)oxy]benzoic acid: Similar structure but with a single methyl group on the benzene ring, leading to different reactivity and solubility properties.
2-[(2,4-Dimethylbenzenesulfonyl)oxy]benzoic acid: Similar structure with methyl groups at different positions, affecting its steric and electronic properties.
2-[(2,5-Dimethylbenzenesulfonyl)oxy]acetophenone: Contains an acetophenone moiety instead of a benzoic acid moiety, leading to different chemical reactivity and applications.
Biological Activity
2-[(2,5-Dimethylbenzenesulfonyl)oxy]benzoic acid, also known as a sulfonyl derivative of benzoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally related to various non-steroidal anti-inflammatory drugs (NSAIDs) and exhibits properties that could be beneficial in therapeutic applications.
Chemical Structure and Properties
The chemical formula for 2-[(2,5-Dimethylbenzenesulfonyl)oxy]benzoic acid is , which indicates the presence of a sulfonyl group attached to a benzoic acid moiety. The structure can be represented as follows:
This compound features both hydrophobic and hydrophilic characteristics, which may influence its biological activity and pharmacokinetics.
The biological activity of 2-[(2,5-Dimethylbenzenesulfonyl)oxy]benzoic acid primarily stems from its ability to inhibit cyclooxygenase (COX) enzymes, similar to other NSAIDs. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain.
Key Mechanisms:
- COX Inhibition : Reduces inflammatory responses.
- NF-κB Activation : Some studies suggest that this compound may modulate NF-κB signaling pathways, which are crucial for immune response and inflammation regulation .
Biological Activity
Research has highlighted several aspects of the biological activity of this compound:
1. Anti-inflammatory Activity
Studies indicate that 2-[(2,5-Dimethylbenzenesulfonyl)oxy]benzoic acid exhibits significant anti-inflammatory properties. In vitro assays have demonstrated its effectiveness in reducing pro-inflammatory cytokines such as TNF-α and IL-1β in cellular models .
2. Analgesic Effects
The compound has shown promise in analgesic applications. Animal studies have indicated that it effectively reduces nociceptive responses in pain models, suggesting its potential as a pain reliever comparable to traditional NSAIDs .
3. Toxicity Profile
The toxicity studies conducted on this compound reveal a favorable safety profile relative to other NSAIDs. The lethal dose (LD50) was found to be comparable to acetylsalicylic acid (ASA), but with reduced gastric mucosal damage, indicating a potentially safer alternative for long-term use .
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
